molecular formula C26H25BO2 B13702270 4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane

Cat. No.: B13702270
M. Wt: 380.3 g/mol
InChI Key: JFFQQAXWDQJQCX-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring with two naphthyl groups, making it a potentially useful reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester precursor with a naphthyl-containing reagent. Common reagents include naphthyl halides or naphthylboronic acids. The reaction is often carried out in the presence of a palladium catalyst under inert conditions.

Industrial Production Methods

Industrial production methods for boronic esters generally involve large-scale reactions using similar synthetic routes. The choice of solvents, catalysts, and purification methods are optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Boronic esters can undergo oxidation to form boronic acids.

    Reduction: Reduction reactions can convert boronic esters to boranes.

    Substitution: Boronic esters are key intermediates in Suzuki-Miyaura cross-coupling reactions, where they react with aryl or vinyl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry

Boronic esters are widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology

Boronic esters can be used as enzyme inhibitors, particularly for proteases and other enzymes with active site serine residues.

Medicine

Industry

Boronic esters are used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action for boronic esters in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl or vinyl group to the halide. In enzyme inhibition, boronic esters form covalent bonds with active site residues, blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
  • Naphthylboronic acid

Uniqueness

4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane is unique due to its dual naphthyl groups, which may provide enhanced reactivity and selectivity in certain chemical reactions compared to simpler boronic esters.

Properties

Molecular Formula

C26H25BO2

Molecular Weight

380.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C26H25BO2/c1-25(2)26(3,4)29-27(28-25)24-17-16-22(21-13-7-8-14-23(21)24)20-15-9-11-18-10-5-6-12-19(18)20/h5-17H,1-4H3

InChI Key

JFFQQAXWDQJQCX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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